1-[(2-Bromoethyl)sulfanyl]-3-chlorobenzene
Overview
Description
Molecular Structure Analysis
The molecular structure of 1-[(2-Bromoethyl)sulfanyl]-3-chlorobenzene consists of a benzene ring with a chlorine atom and a 2-bromoethylsulfanyl group attached to it . The molecular weight of this compound is 251.57 g/mol.Physical And Chemical Properties Analysis
1-[(2-Bromoethyl)sulfanyl]-3-chlorobenzene is a liquid at room temperature . The exact physical and chemical properties such as boiling point, melting point, and solubility are not available in the sources I found.Scientific Research Applications
Synthesis and Functionalization
The chemical compound "1-[(2-Bromoethyl)sulfanyl]-3-chlorobenzene" serves as a versatile intermediate in organic synthesis, enabling the creation of highly functionalized sulfones. These sulfones are synthesized through reactions with various electrophiles (such as aldehydes, ketones, nitriles, and alkynes) in the presence of zinc metal, yielding compounds that can be further reacted with a range of nucleophiles. This process facilitates the synthesis of compounds with diverse functionalities, showcasing the compound's utility in synthetic chemistry (Auvray, Knochel, & Normant, 1985).
Catalytic Applications
In catalysis, the compound has shown potential in facilitating sulfenylation reactions under molecular oxygen, demonstrating its utility in the direct synthesis of sulfanylindoles and sulfanylnaphthols. For example, the reaction of indoles with thiols in the presence of catalytic amounts of vanadium oxyacetylacetonate and molecular oxygen leads to the formation of 3-sulfanylindoles. This catalytic system is also applicable to 2-naphthols, yielding 1-sulfanyl-2-naphthols, highlighting the compound's role in catalyzing the addition of sulfur-containing groups to aromatic compounds (Maeda, Koyabu, Nishimura, & Uemura, 2004).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1-(2-bromoethylsulfanyl)-3-chlorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClS/c9-4-5-11-8-3-1-2-7(10)6-8/h1-3,6H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXMJEDAVQAUFQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)SCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Bromoethyl)sulfanyl]-3-chlorobenzene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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